molecular formula C17H15FN4O2S B11984224 5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B11984224
M. Wt: 358.4 g/mol
InChI Key: VXJXYJASGOLPQE-VXLYETTFSA-N
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Description

5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable halogenated precursor.

    Formation of the Schiff Base: The (E)-(4-fluorophenyl)methylidene group can be introduced through a condensation reaction between an aldehyde and an amine.

    Hydrosulfide Introduction: The hydrosulfide group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the Schiff base, converting it to the corresponding amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide would depend on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with specific molecular targets and pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with diverse biological activities.

    Fluorophenyl Derivatives: Compounds containing fluorophenyl groups, known for their stability and biological activity.

    Dimethoxyphenyl Derivatives: Compounds containing dimethoxyphenyl groups, often studied for their potential as enzyme inhibitors and anticancer agents.

Uniqueness

The uniqueness of 5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C17H15FN4O2S

Molecular Weight

358.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15FN4O2S/c1-23-14-8-5-12(9-15(14)24-2)16-20-21-17(25)22(16)19-10-11-3-6-13(18)7-4-11/h3-10H,1-2H3,(H,21,25)/b19-10+

InChI Key

VXJXYJASGOLPQE-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)F)OC

Origin of Product

United States

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